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Compound of Interest

(5-Chloro-6-ethoxypyridin-3-
Compound Name:
yl)boronic acid

Cat. No.: B1420491

An In-depth Technical Guide to (5-Chloro-6-ethoxypyridin-3-yl)boronic acid: Commercial
Availability, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and drug discovery, boronic acids have
emerged as indispensable building blocks.[1][2][3] Their stability, low toxicity, and versatile
reactivity make them ideal intermediates in the synthesis of complex organic molecules.[1][4]
(5-Chloro-6-ethoxypyridin-3-yl)boronic acid is a key heterocyclic building block, offering a
unique combination of functional groups—a chloro substituent, an ethoxy group, and the
reactive boronic acid moiety on a pyridine scaffold. This trifecta of features provides medicinal
chemists with a versatile tool for constructing novel molecular architectures, particularly through
palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview
of its commercial availability, a technical discussion of its synthesis and characterization, and
its primary application in Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Identification

Accurate identification is paramount for ensuring the quality and reproducibility of experimental
results. The key properties of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid are summarized
below.
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Property Value

CAS Number 1150114-68-3

Molecular Formula C7HsBCINOs3

Molecular Weight 201.42 g/mol

IUPAC Name (5-chloro-6-ethoxypyridin-3-yl)boronic acid
Canonical SMILES CCOC1=NC=C(B(0O)O)C=C1cCI

InChl Key PRZRXDHALIHUBT-UHFFFAOYSA-N[5]
Physical Form Solid[5]

Commercial Availability

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid is readily available from a variety of specialty
chemical suppliers, facilitating its use in both academic research and industrial drug
development. Researchers can source this reagent in various quantities, from milligrams to
kilograms, with purities typically exceeding 95%.

Supplier Product Code (Example) Purity (Typical)
BLDpharm 1150114-68-3 =97%
Fluorochem F210457 95.0%][5]
Combi-Blocks (via Sigma-

. COM448615285 97%
Aldrich)
Pharma Info Source (Lists various suppliers) Varies by supplier[6]

Synthetic Protocol (lllustrative)

While commercially available, understanding the synthesis of (5-Chloro-6-ethoxypyridin-3-
yl)boronic acid provides insight into its chemistry. Heteroaryl boronic acids are commonly
prepared via two primary routes: metal-halogen exchange followed by borylation, or a
palladium-catalyzed Miyaura borylation.[4] Below is an illustrative protocol for a Miyaura
borylation.
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Experimental Workflow: Miyaura Borylation
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Caption: Illustrative workflow for Miyaura borylation synthesis.

Step-by-Step Methodology

e Precursor: The synthesis would begin with a suitable halogenated precursor, such as 3-
bromo-5-chloro-2-ethoxypyridine.

e Reaction Setup: In a reaction vessel, combine the precursor (1.0 equiv),
bis(pinacolato)diboron (Bzpinz) (1.1 equiv), a palladium catalyst such as Pd(dppf)Clz (0.03
equiv), and a base like potassium acetate (KOACc) (3.0 equiv).

e Solvent and Degassing: Add an anhydrous solvent, such as dioxane. The mixture is then
thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

o Heating: The reaction is heated to a temperature typically between 80-100 °C and stirred
until the starting material is consumed, as monitored by TLC or LC-MS.

o Workup: After cooling, the reaction is quenched with water. The resulting boronate ester is
often hydrolyzed to the boronic acid during the aqueous workup or by subsequent treatment
with an acid.

 Purification: The crude product is extracted into an organic solvent. The final (5-Chloro-6-
ethoxypyridin-3-yl)boronic acid is then purified, commonly by recrystallization or silica gel
column chromatography, to yield the final product.

Analytical Characterization

The identity and purity of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid are confirmed using
standard analytical techniques. Suppliers typically provide a Certificate of Analysis with this
data.[7]
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Technique Purpose

Confirms proton environment and structural

1H NMR
integrity.
13C NMR Confirms the carbon skeleton of the molecule.
LCMS Determines purity and confirms molecular
weight.
uantifies purity by separating the main
HPLC Q purity by sep g

component from impurities.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid is as a coupling partner in
the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed reaction is one of the most
powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and
heteroaryl motifs that are prevalent in pharmaceuticals.[10][11][12]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Reactants: To a reaction flask, add the aryl or heteroaryl halide (1.0 equiv), (5-Chloro-6-
ethoxypyridin-3-yl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)s4, 1-5
mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 equiv).

Solvent System: Add a suitable solvent system, often a mixture like dioxane/water or
toluene/ethanol.

Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere.

Reaction: Heat the mixture (typically 80-110 °C) until the reaction is complete.

Purification: After completion, perform an aqueous workup, extract the product with an
organic solvent, and purify using standard techniques like column chromatography.

Safety and Handling

Like most chemical reagents, (5-Chloro-6-ethoxypyridin-3-yl)boronic acid should be

handled with care.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses, gloves, and a lab coat.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and
contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and
oxidizing agents.

Conclusion

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid is a valuable and commercially accessible

building block for researchers in drug discovery and organic synthesis. Its unique substitution

pattern on the pyridine ring makes it a strategic component for creating diverse molecular

libraries. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling
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reaction solidifies its role as a critical tool for the efficient construction of complex, biologically
active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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